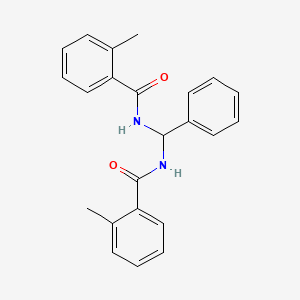

N,N'-(phenylmethylene)bis(2-methylbenzamide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in POPC lipid bilayers . The compounds display evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .

Molecular Structure Analysis

The molecular structure of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” is complex and involves a potentially parallel array of hydrogen bond donors . Single crystal X-ray crystallographic analysis has shown hydrogen bonding between the amide substituents of adjacent receptors in the solid state .Chemical Reactions Analysis

The anion transport and binding properties of a series of bis-amide based compounds have been studied . These compounds display evidence of aggregation in solution . More detailed information about specific chemical reactions involving “N,N’-(phenylmethylene)bis(2-methylbenzamide)” was not found in the retrieved papers.科学的研究の応用

In Vitro Biological and Molecular Docking Evaluation

The compound has been used in the synthesis, characterization, and evaluation of in vitro biological and molecular docking . It has shown potential in hemolysis assays, DNA ladder assays, and antileishmanial assays . The compound has shown to be highly biocompatible against human Red Blood Cells (hRBCs) at higher concentrations .

Anion Transport and Binding Properties

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been studied for its anion transport and binding properties . The compound displays evidence of aggregation in solution and has shown potential in transmembrane anion transport .

Ecological Risk Assessment

The compound has been evaluated for its acute toxicity and ecological risk to aquatic organisms . The study provides insights into the environmental impact of the compound.

Personal Care Products

“N,N’-(phenylmethanediyl)bis(2-methylbenzamide)” is often used in personal care products (PCPs) . It’s important to understand its ecotoxicological evaluations for the safety of these products.

Medicinal Chemistry

The compound has been studied in the field of medicinal chemistry . It has been used in the discovery of new bioactive 2-phenethylamines .

Electrochemical Sensor for Glucose Detection

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been used in the modification of a glassy carbon electrode, serving as a platform for the construction of Ag nanoparticles as a novel electrochemical sensor for glucose detection .

作用機序

Target of Action

Similar compounds have shown activity againstLeishmania tropica promastigotes . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis .

Mode of Action

It’s suggested that similar compounds may interact with theleishmanial promastigotes , leading to their inhibition

Biochemical Pathways

Compounds with similar structures have shown to affect the survival pathways of the leishmania parasite .

Result of Action

Similar compounds have shown dose-dependent leishmaniacidal potential . At higher concentrations, these compounds were found to be highly active against leishmanial promastigotes .

将来の方向性

The future directions for the study of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” could involve further exploration of its anion transport and binding properties . There is interest in developing synthetic anion transporters with the potential to combat diseases caused by malfunctioning anion transport channels . This compound could play a role in such research.

特性

IUPAC Name |

2-methyl-N-[[(2-methylbenzoyl)amino]-phenylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16-10-6-8-14-19(16)22(26)24-21(18-12-4-3-5-13-18)25-23(27)20-15-9-7-11-17(20)2/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCWTKBEYRIXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethylbenzyl)-4-[(2-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5211278.png)

![8-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211290.png)

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)

![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5211302.png)

![3-allyl-5-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211304.png)

![N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)

![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)

![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)